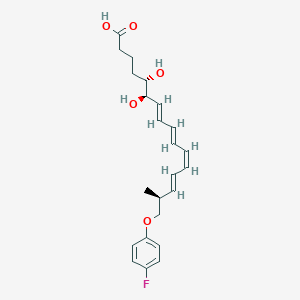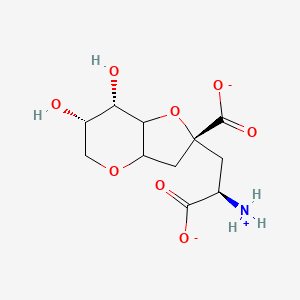
2,4-Epi-neodysiherbaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-epi-neodysiherbaine is a synthetic organic compound that belongs to the class of kainate receptor antagonists. It is an epimer of neodysiherbaine, which is a natural product isolated from the marine sponge Dysidea herbacea. This compound is known for its potent neuropharmacological activity, particularly its ability to selectively antagonize kainate receptors, which are a subtype of glutamate receptors involved in excitatory neurotransmission in the central nervous system .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-epi-neodysiherbaine involves several steps, starting from commercially available starting materials. One of the key steps in the synthesis is the formation of the bicyclic pyranofuran core, which is achieved through a series of cyclization reactions. The synthetic route typically involves the following steps :
- Formation of the pyran ring through a cyclization reaction.
- Introduction of the furan ring via a subsequent cyclization.
- Functionalization of the bicyclic core to introduce the necessary hydroxyl and carboxyl groups.
- Epimerization at the 2,4-positions to obtain the desired this compound.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, the synthesis is likely to follow similar steps as the laboratory synthesis, with optimizations for scale-up and yield improvement. The use of automated synthesis equipment and high-throughput screening methods may also be employed to enhance the efficiency of production.
化学反応の分析
Types of Reactions
2,4-epi-neodysiherbaine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies or applications.
科学的研究の応用
2,4-epi-neodysiherbaine has several scientific research applications, including :
Chemistry: It is used as a model compound for studying the synthesis and reactivity of kainate receptor antagonists.
Biology: The compound is used to study the role of kainate receptors in excitatory neurotransmission and their involvement in neurological disorders.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.
Industry: The compound can be used in the development of new pharmaceuticals targeting kainate receptors.
作用機序
2,4-epi-neodysiherbaine exerts its effects by selectively antagonizing kainate receptors, which are a subtype of ionotropic glutamate receptors. These receptors are involved in excitatory neurotransmission in the central nervous system. By binding to the kainate receptors, this compound inhibits the action of the excitatory neurotransmitter glutamate, thereby modulating synaptic transmission and neuronal excitability .
類似化合物との比較
Similar Compounds
Neodysiherbaine: The natural product from which 2,4-epi-neodysiherbaine is derived.
Dysiherbaine: Another kainate receptor antagonist isolated from the same marine sponge.
Kainic Acid: A well-known kainate receptor agonist used in neuropharmacological studies.
Domoic Acid: Another kainate receptor agonist with potent neurotoxic effects.
Uniqueness
This compound is unique in its selective antagonism of kainate receptors, which makes it a valuable tool for studying the role of these receptors in the central nervous system. Its synthetic origin also allows for the modification of its structure to develop new analogs with improved pharmacological properties .
特性
分子式 |
C11H16NO8- |
|---|---|
分子量 |
290.25 g/mol |
IUPAC名 |
(2R,6S,7S)-2-[(2R)-2-azaniumyl-2-carboxylatoethyl]-6,7-dihydroxy-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyran-2-carboxylate |
InChI |
InChI=1S/C11H17NO8/c12-4(9(15)16)1-11(10(17)18)2-6-8(20-11)7(14)5(13)3-19-6/h4-8,13-14H,1-3,12H2,(H,15,16)(H,17,18)/p-1/t4-,5+,6?,7+,8?,11-/m1/s1 |
InChIキー |
NRTJEXLNSCGBJU-LUHIGIFZSA-M |
異性体SMILES |
C1[C@@H]([C@@H](C2C(O1)C[C@](O2)(C[C@H](C(=O)[O-])[NH3+])C(=O)[O-])O)O |
正規SMILES |
C1C2C(C(C(CO2)O)O)OC1(CC(C(=O)[O-])[NH3+])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B10773416.png)
![[35S]-non-peptide OT antagonist](/img/structure/B10773424.png)
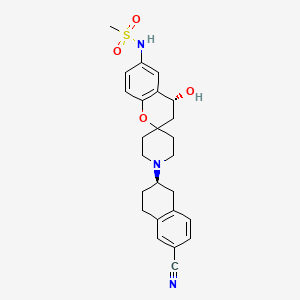
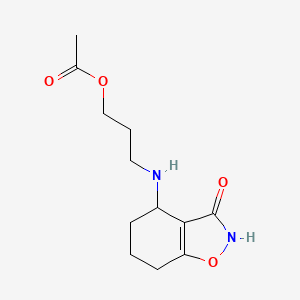

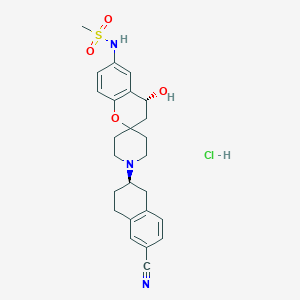
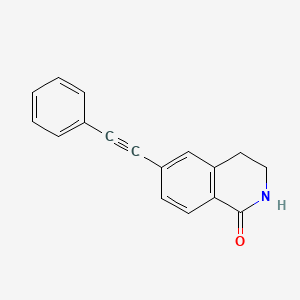
amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B10773474.png)
![13-(dimethylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10773478.png)
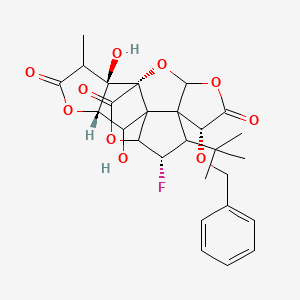
![(2R)-2-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B10773492.png)
![N-[3-[(3R)-5-amino-3-(fluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide](/img/structure/B10773498.png)
![4-[4-(3-Quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl]morpholine](/img/structure/B10773499.png)
